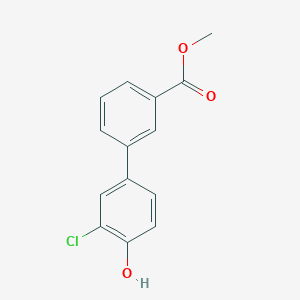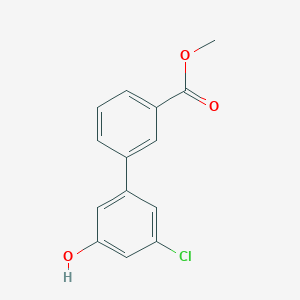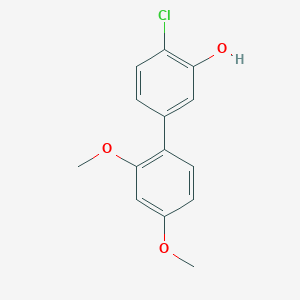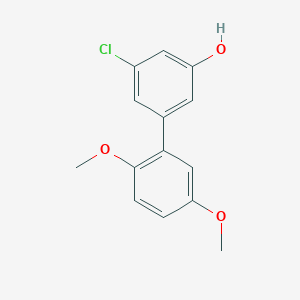
2-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% (2C5EtTP) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 113-115 °C and a boiling point of 300-302 °C. It is soluble in water, methanol, ethanol, and acetic acid. 2C5EtTP is used in a variety of laboratory experiments, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a chromogenic reagent for detecting proteins.
Applications De Recherche Scientifique
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of various compounds. It is also used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones. Additionally, 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is used as a chromogenic reagent for the detection of proteins and as a fluorescent probe for the detection of DNA and RNA.
Mécanisme D'action
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is a chromogenic reagent that reacts with proteins to produce a colored product. The mechanism of action involves the reaction of the phenolic group of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% with the amino acids of the protein to form a chromophore. The chromophore is then oxidized by the enzyme horseradish peroxidase (HRP) to produce a colored product.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is stable and can be stored in airtight containers for up to one year. The main limitation of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is that it is not soluble in organic solvents, so it must be dissolved in aqueous solutions before it can be used.
Orientations Futures
The potential future applications of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% are numerous. It could be used in the development of new chromogenic reagents for the detection of proteins and other biomolecules. It could also be used as a fluorescent probe for the detection of DNA and RNA. Additionally, it could be used as a reagent in organic synthesis for the synthesis of various compounds. Finally, it could be used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones.
Méthodes De Synthèse
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized in the laboratory through a two-step process. The first step involves the reaction of 4-ethylthiophenol with chlorine in anhydrous acetonitrile. The second step involves the reaction of the product of the first step with sodium hydroxide in aqueous ethanol. The final product is a white solid with a melting point of 113-115 °C.
Propriétés
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-13(15)14(16)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCKDWKWJLCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethylthiophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














